Cas no 1805292-67-4 (Methyl 2-(difluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate)

Methyl 2-(difluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(difluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate
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- インチ: 1S/C9H5F5N2O5/c1-20-8(17)4-5(7(10)11)15-2-3(6(4)16(18)19)21-9(12,13)14/h2,7H,1H3
- InChIKey: YNKSXAQLYMMRTQ-UHFFFAOYSA-N
- SMILES: FC(C1C(C(=O)OC)=C(C(=CN=1)OC(F)(F)F)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 11
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 399
- トポロジー分子極性表面積: 94.2
- XLogP3: 2.4
Methyl 2-(difluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029081441-1g |
Methyl 2-(difluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate |
1805292-67-4 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Methyl 2-(difluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate 関連文献
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Methyl 2-(difluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylateに関する追加情報
Methyl 2-(difluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate
The compound Methyl 2-(difluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1805292-67-4) is a highly specialized organic compound with significant applications in the field of agrochemicals and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyridine ring substituted with several functional groups, including a methyl ester, a difluoromethyl group, a nitro group, and a trifluoromethoxy group. These substituents contribute to the compound's stability, bioactivity, and selectivity in various biological systems.
Recent studies have highlighted the importance of this compound in the development of novel herbicides and fungicides. The presence of the trifluoromethoxy group, in particular, has been shown to enhance the compound's ability to inhibit key enzymes involved in plant metabolism, making it an effective tool in crop protection. Additionally, the nitro group plays a crucial role in modulating the electronic properties of the molecule, which is essential for its interaction with target proteins.
One of the most notable advancements in the research of this compound is its application in targeted cancer therapy. Scientists have discovered that certain derivatives of this compound exhibit selective cytotoxicity against cancer cells while sparing healthy cells. This property makes it a promising candidate for the development of next-generation anticancer drugs.
The synthesis of Methyl 2-(difluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. The process typically begins with the preparation of the pyridine ring followed by successive substitutions to introduce the various functional groups. The use of advanced catalytic systems and green chemistry principles has significantly improved the efficiency and sustainability of this synthesis pathway.
In terms of environmental impact, this compound has been subjected to rigorous testing to assess its biodegradability and potential toxicity to non-target organisms. Initial findings suggest that it has a relatively low environmental footprint compared to traditional agrochemicals, making it an eco-friendly alternative for modern agriculture.
Furthermore, recent computational studies have provided deeper insights into the molecular mechanisms underlying the bioactivity of this compound. By employing molecular docking and dynamics simulations, researchers have been able to identify key interactions between the compound and its target proteins, paving the way for rational drug design.
In conclusion, Methyl 2-(difluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate represents a cutting-edge advancement in chemical research with wide-ranging applications across multiple industries. Its unique structure, combined with its versatile functional groups, positions it as a valuable asset in both agricultural and medical fields.
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